molecular formula C9H7N3O2 B8297983 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione

3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B8297983
M. Wt: 189.17 g/mol
InChI Key: FJRIICKTBNVAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is a heterocyclic compound that features a cyclobutene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with maleic anhydride under controlled conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired cyclobutene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.

Mechanism of Action

The mechanism of action of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: A simpler analog that lacks the cyclobutene ring.

    4-Aminopyridine: Another analog with a different substitution pattern on the pyridine ring.

    3-Cyclobutene-1,2-dione: A compound that shares the cyclobutene ring but lacks the amino and pyridine groups.

Uniqueness

3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is unique due to its combination of a cyclobutene ring with a pyridine moiety and amino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C9H7N3O2/c10-6-7(9(14)8(6)13)12-5-2-1-3-11-4-5/h1-4,12H,10H2

InChI Key

FJRIICKTBNVAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C(=O)C2=O)N

Origin of Product

United States

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